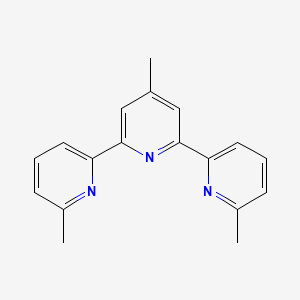

4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine

Description

Properties

Molecular Formula |

C18H17N3 |

|---|---|

Molecular Weight |

275.3 g/mol |

IUPAC Name |

4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C18H17N3/c1-12-10-17(15-8-4-6-13(2)19-15)21-18(11-12)16-9-5-7-14(3)20-16/h4-11H,1-3H3 |

InChI Key |

FPRVNCMHEUJYIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC(=CC(=N2)C3=CC=CC(=N3)C)C |

Origin of Product |

United States |

Preparation Methods

Stille Coupling-Based Synthesis Using Organotin Intermediates

One efficient synthetic approach utilizes organotin intermediates such as 2,6-bis(trimethyltin)pyridine as a central building block. This intermediate is prepared by reacting sodium trimethylstannane (generated in situ from trimethyltin chloride) with 2,6-dichloropyridine or 2,6-dibromopyridine. The reaction yields 2,6-bis(trimethyltin)pyridine in about 69% yield on a multigram scale.

This organotin intermediate then undergoes Stille-type coupling reactions with brominated methylpyridine derivatives (e.g., 2-bromo-5-methylpyridine) to form bipyridine and terpyridine derivatives with methyl substituents. For example, reaction with 0.4 equivalents of 2-bromo-5-methylpyridine yields 5′-methyl-2,2′-bipyridine in 63% yield. Increasing the equivalents leads to terpyridine formation with yields around 68%.

- High yields and scalability (100 g scale demonstrated).

- Mild reaction conditions compared to classical lithiation routes.

- Recyclability of excess organotin reagents.

Reaction Scheme Summary:

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Preparation of 2,6-bis(trimethyltin)pyridine | 2,6-dichloropyridine + NaSnMe3 (in situ) | Solvent: Diethyl ether, low temperature | 69 | Multigram scale |

| Stille coupling with 2-bromo-5-methylpyridine | 2,6-bis(trimethyltin)pyridine + 2-bromo-5-methylpyridine | Pd catalyst, reflux | 63-68 | Forms bipyridine and terpyridine derivatives |

Condensation and Aldehyde-Based Synthesis

Another synthetic strategy involves condensation reactions between (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde derivatives. This method forms intermediates such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, which can be further transformed into the target terpyridine compound.

This route typically involves:

- Preparation of (6-methylpyridin-2-yl)methanol.

- Condensation with pyridine-2-carbaldehyde under controlled conditions.

- Purification by recrystallization or chromatography.

- The intermediates and final compounds are characterized by ^1H NMR, UV-Vis spectroscopy, mass spectrometry, and X-ray crystallography.

- Crystal data confirm the trans arrangement of pyridine rings relative to the double bond in intermediates.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield (%) | Scalability | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Organotin Stille Coupling | 2,6-dichloropyridine, NaSnMe3, Pd catalyst | ~69 (intermediate), 63-68 (final) | High (100 g scale) | High yield, mild conditions, recyclable reagents | Use of toxic organotin reagents |

| Condensation with Pyridine-2-carbaldehyde | (6-methylpyridin-2-yl)methanol, pyridine-2-carbaldehyde | Moderate | Moderate | Straightforward, well-characterized intermediates | Multi-step, purification required |

Research Findings and Notes

- The organotin-based synthesis offers a robust and scalable route to substituted terpyridines, including 4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine, with good yields and reproducibility.

- Avoidance of harsh reagents such as n-butyllithium in favor of Stille coupling improves safety and operational simplicity.

- Condensation routes provide valuable intermediates for structural and mechanistic studies, with crystal structures elucidating ligand geometry critical for coordination chemistry applications.

- The presence of methyl substituents at the 4 and 6 positions influences steric and electronic properties, affecting metal coordination behavior.

Data Tables

Table 1. Crystallographic Data for 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol Intermediate

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| Unit Cell Molecules | 2 |

| Radiation | Mo-Kα (λ = 0.71073 Å) |

| Melting Point | Not specified |

| λmax (UV-Vis) | 246, 282, 383 nm |

Table 2. Bond Lengths and Angles (Selected) for the Intermediate

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| Pyridine N to C adjacent | ~1.34 | - |

| C=C double bond | ~1.34 | - |

| Diol OH orientation | - | Trans relative pyridine rings |

Chemical Reactions Analysis

Types of Reactions

4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents for these reactions include halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: N-bromosuccinimide in carbon tetrachloride, methyl iodide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties

Research has indicated that compounds with pyridine structures exhibit potential anticancer properties. Specifically, derivatives of pyridines have been studied for their ability to inhibit cancer cell proliferation. For instance, studies on related compounds suggest that modifications to the pyridine ring can enhance their anticancer efficacy through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Antibacterial Activity

The antibacterial properties of pyridine derivatives have been extensively studied. A recent investigation highlighted that certain pyridine-based compounds demonstrated significant activity against resistant strains of bacteria, such as Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli. The binding interactions and structural features of these compounds suggest they could serve as effective β-lactamase inhibitors, offering a pathway to combat antibiotic resistance .

Catalysis

3. Catalytic Applications

Pyridine derivatives are frequently employed as catalysts in organic reactions due to their ability to stabilize transition states. The compound 4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine has been explored as a catalyst in various reactions, including cross-coupling and oxidation processes. Its unique electronic properties facilitate these reactions by enhancing the reactivity of substrates .

Materials Science

4. Coordination Chemistry

The compound's ability to form coordination complexes with metal ions has garnered attention in materials science. Pyridine ligands are known for their stability and versatility in forming complexes that can be used in sensors or as catalysts in industrial processes. Research indicates that this compound can effectively coordinate with transition metals, leading to the development of novel materials with enhanced properties .

Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential anticancer properties; antibacterial activity against resistant strains |

| Catalysis | Used as a catalyst in organic reactions; enhances reactivity of substrates |

| Materials Science | Forms stable coordination complexes with metals; applications in sensors and industrial processes |

Case Studies

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry explored the structure-activity relationship of pyridine derivatives, demonstrating that specific substitutions on the pyridine ring significantly enhance anticancer activity against various cancer cell lines. The findings suggest a promising avenue for developing new chemotherapeutic agents based on similar structures .

Case Study 2: Antibacterial Efficacy

In a recent publication, researchers synthesized several N-(4-methylpyridin-2-yl) thiophene-2-carboxamides and evaluated their antibacterial efficacy against ESBL-producing E. coli. The results indicated that certain derivatives exhibited potent inhibitory effects, highlighting the potential for developing new antibiotics based on pyridine frameworks .

Mechanism of Action

The mechanism of action of 4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. As a ligand, the compound can coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Pyridine-Based Ligands

Key Observations:

- Symmetry and Rigidity : The target compound and 6l () share C₂ symmetry, which enhances their utility in forming well-defined metal complexes. However, 6l incorporates bulky pyrrole-ethyl groups, introducing steric hindrance absent in the methyl-substituted target compound .

- Electronic Effects: Amino groups in 4-phenyl-2,6-bis(4-aminophenyl)pyridine () increase electron density on the pyridine ring, enhancing basicity compared to the target compound’s methyl groups, which exert weaker electron-donating effects .

Coordination Chemistry and Metal Complexation

Table 2: Metal Complexation Behavior

Key Findings:

- The target compound forms dinuclear Cu(II) and Mn(II) complexes, leveraging its tridentate binding sites. Its methyl groups improve solubility in organic solvents compared to thiophene-containing ligands like py2th2s, which may aggregate due to hydrophobic interactions .

- Ligand L () forms extended polymeric structures via ethynyl spacers, contrasting with the discrete complexes formed by the target compound. This highlights how substituent flexibility (rigid methyl vs. flexible ethynyl) dictates supramolecular architecture .

Physicochemical Properties

Table 3: Thermal and Solubility Data

Insights:

- Amino and nitro substituents () increase polarity and melting points (268–287°C) compared to the target compound, which likely has a lower melting point due to methyl groups reducing intermolecular forces .

- The target compound’s moderate solubility in chlorinated solvents (e.g., CH₂Cl₂) aligns with its application in solution-phase coordination chemistry .

Biological Activity

4-Methyl-2,6-bis(6-methylpyridin-2-yl)pyridine is a complex organic compound belonging to the family of pyridine derivatives. Its unique structure, characterized by a central pyridine ring with two additional pyridine rings substituted at the 2 and 6 positions with methyl groups, contributes to its significant biological activity. This article explores its biological properties, focusing on its role as a ligand in coordination chemistry and its potential therapeutic applications.

The compound's structure enhances its steric and electronic properties, making it a versatile ligand for metal ions. This capability is crucial for forming stable metal complexes, which are valuable in various chemical and biological applications. The following table summarizes the structural characteristics of this compound compared to related compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| This compound | Two methyl-substituted pyridine rings | High coordination versatility |

| 2,2’:6’,2’’-Terpyridine | Parent compound without methyl groups | Lacks steric hindrance |

| 4’-Phenyl-2,2’:6’,2’’-terpyridine | Contains a phenyl group at the 4’ position | Alters electronic distribution |

| 4-Methylpyridine | Single methyl group on a pyridine ring | Simpler structure with less coordination versatility |

| 6-Methylpyridin-2-one | Methyl substitution at the 6-position | Focused on different biological activities |

Anticancer Properties

Recent studies have indicated that pyridine derivatives exhibit diverse biological activities, including anticancer effects. In particular, modifications in the structure of pyridine compounds can lead to significant changes in their antiproliferative activity against various cancer cell lines. For instance, derivatives with hydroxyl (-OH) and methoxy (-OCH₃) substituents have shown improved efficacy against HeLa and MDA-MB-231 cell lines.

A notable study reported that compounds similar to this compound demonstrated IC50 values in the nanomolar range against these cell lines, indicating potent anticancer activity. Specifically, compounds with dual -OH substitutions exhibited IC50 values as low as , showcasing their potential as therapeutic agents in cancer treatment .

Inhibition of Prostaglandin E2

Another area of interest is the inhibition of Prostaglandin E2 (PGE2), which plays a significant role in inflammation and cancer progression. A compound structurally related to this compound was found to inhibit PGE2-induced TNFα reduction with an IC50 of in ex vivo assays . This highlights its potential as an anti-inflammatory agent.

Case Studies

- Antiproliferative Activity : A study evaluating various pyridine derivatives found that modifications significantly impacted their antiproliferative activity. The introduction of functional groups such as -OH and -OCH₃ led to decreased IC50 values across multiple cancer cell lines (e.g., MDA-MB-231) .

- Metal Complex Formation : Interaction studies demonstrated that this compound effectively coordinates with metal ions like Cu²⁺ and Zn²⁺. These complexes exhibited enhanced stability and reactivity, making them suitable candidates for catalysis and material science applications.

Q & A

Q. What are the optimal synthetic routes for preparing 4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine, and how can reaction conditions be controlled to maximize yield?

The synthesis of symmetric pyridine derivatives like this compound typically involves multi-step reactions. A common strategy includes:

- Intermediate Preparation : Starting with 2-acetylpyridine derivatives or halogenated pyridines, followed by cross-coupling reactions (e.g., Stille or Suzuki couplings) to assemble the bis-pyridinyl core .

- Regioselective Functionalization : Methyl groups are introduced via alkylation or directed C–H activation. For example, palladium-catalyzed methyl group insertion at the 6-position of pyridine rings can be achieved using methylboronic acids under mild conditions .

- Purification : Silica gel chromatography or recrystallization is critical to isolate the product from byproducts such as mono-substituted intermediates .

Key Parameters : Temperature (60–100°C for coupling reactions), solvent polarity (DMF or THF for solubility), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) significantly influence yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Proton NMR reveals distinct aromatic splitting patterns due to the symmetric pyridine core. For example, the methyl groups at the 6-position of pyridine rings appear as singlets (~δ 2.4 ppm), while aromatic protons show coupling constants (J = 7–8 Hz) indicative of para-substitution .

- Mass Spectrometry (LC-TOF) : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₉N₃: 302.1601; experimental: 302.1603) .

- X-ray Crystallography : Used to resolve steric effects from methyl groups and confirm the planar geometry of the pyridine backbone .

Q. What are the primary applications of this compound in coordination chemistry?

The compound’s rigid, symmetric structure makes it a versatile ligand for metal complexes. Applications include:

- Luminescent Materials : Coordination with lanthanides (e.g., Eu³⁺) produces red-emitting complexes for OLEDs .

- Catalysis : Palladium complexes of bis-pyridinyl ligands exhibit activity in cross-coupling reactions due to electron-rich pyridine donors .

Advanced Research Questions

Q. How do steric and electronic effects from the methyl groups influence reactivity in catalytic systems?

- Steric Hindrance : The 6-methyl groups on pyridine rings create a crowded environment, limiting metal coordination to smaller ions (e.g., Cu⁺ vs. Cu²⁺) .

- Electronic Tuning : Methyl groups donate electron density to the pyridine ring, enhancing σ-donor strength. This stabilizes low-oxidation-state metals (e.g., Fe⁰ in CO₂ reduction catalysts) .

Methodological Insight : Cyclic voltammetry (CV) and DFT calculations are used to quantify ligand effects on redox potentials .

Q. What strategies address contradictions in reported solubility data for this compound?

Discrepancies arise from polymorph formation or solvent impurities. Recommended approaches:

- Solvent Screening : Test solubility in DMSO, chloroform, and ethanol at controlled temperatures (25–60°C) .

- Hansen Solubility Parameters : Calculate HSPs to predict compatibility with solvents of similar polarity (δD ≈ 18 MPa¹/², δP ≈ 3 MPa¹/²) .

- Crystallography : Identify polymorphs via powder XRD to correlate solubility with crystal packing .

Q. How can regioselectivity challenges in bis-functionalization be mitigated during synthesis?

- Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to control methyl group placement .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics to favor thermodynamically stable products .

- Computational Modeling : DFT predicts transition-state energies for competing pathways, guiding reagent selection (e.g., bulkier bases favor para-substitution) .

Q. What role does this compound play in supramolecular assembly or metal-organic frameworks (MOFs)?

- MOF Construction : The ligand’s symmetry facilitates 2D or 3D frameworks with transition metals (e.g., Zn²⁺ nodes), yielding porous materials for gas storage .

- Self-Assembly : In aqueous solutions, π-π stacking between pyridine rings drives formation of supramolecular polymers, characterized by dynamic light scattering (DLS) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s photostability in coordination complexes?

- Accelerated Aging Tests : Expose complexes to UV light (λ = 365 nm) and monitor decomposition via HPLC or luminescence decay .

- Additive Screening : Antioxidants (e.g., BHT) or UV absorbers (e.g., TiO₂ nanoparticles) can stabilize the ligand-metal interface .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.